N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide, also known as DBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBH is a benzothiazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Scientific Research Applications
Medicinal Chemistry Applications
Benzothiazole derivatives, including those with similar structures to N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide, have shown significant potential as antimicrobial and anticancer agents. For instance, the synthesis and reactions of benzothiazoles have led to the development of compounds with potent antimicrobial activity (E. Abbas et al., 2015). Additionally, new benzothiazole acylhydrazones have been synthesized and investigated for their probable anticancer activity, showcasing the versatility of benzothiazole derivatives in developing therapeutic agents (Derya Osmaniye et al., 2018).
Materials Science
In materials science, benzothiazole compounds have been used to synthesize novel polymeric materials with enhanced properties. For example, the synthesis of polybenzoxazine with phenylnitrile functional groups has demonstrated improvements in thermal stability and mechanical properties, indicative of the potential for high-performance materials applications (H. Qi et al., 2009).
Analytical Chemistry
In analytical chemistry, benzothiazole derivatives have been employed as sensitive and selective probes or reagents. For instance, a unique acid hydrazide based on a benzothiazole structure conjugated to an oxazoline moiety has been synthesized and applied as a precolumn derivatization reagent for carboxylic acids in high-performance liquid chromatography (HPLC), enhancing the sensitivity and selectivity of analytical methods for detecting carboxylic acids in complex samples (M. Saito et al., 1995).
properties
IUPAC Name |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O3S/c1-23-10-6-7-11(24-2)14-13(10)19-16(25-14)21-20-15(22)12-8(17)4-3-5-9(12)18/h3-7H,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRVFVBCCJOQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.